molecular formula C8H7N3O B14757245 N-(Cyanomethyl)-N-phenylnitrous amide CAS No. 827-51-0

N-(Cyanomethyl)-N-phenylnitrous amide

Cat. No.: B14757245
CAS No.: 827-51-0
M. Wt: 161.16 g/mol
InChI Key: HQMJFKVILSRUNZ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-phenylnitrous amide is a nitrosamine derivative characterized by a cyanomethyl (-CH2CN) and phenyl (-C6H5) group bonded to a central nitrogen atom. This compound is of interest due to its reactivity under photolytic conditions, particularly in nitric oxide (NO) release, and its utility in multicomponent reactions (MCRs) for synthesizing diverse amide scaffolds . The cyanomethyl group confers unique electronic and steric properties, influencing both stability and reactivity.

Properties

CAS No.

827-51-0

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

N-(cyanomethyl)-N-phenylnitrous amide

InChI

InChI=1S/C8H7N3O/c9-6-7-11(10-12)8-4-2-1-3-5-8/h1-5H,7H2

InChI Key

HQMJFKVILSRUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-phenylnitrous amide typically involves the reaction of phenyl isothiocyanate with cyanomethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-phenylnitrous amide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyanomethyl)-N-phenylnitrous amide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-phenylnitrous amide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the nitrous amide group can participate in nucleophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(2-Nitrobenzyl)-N-phenylnitrous Amide (M1)
  • Substituents: 2-Nitrobenzyl (-CH2C6H4NO2) and phenyl groups.
  • Reactivity: Exhibits faster NO release under UV light (4 mW cm⁻²) compared to benzyl-substituted analogs (e.g., M3: N-benzyl-N-phenylnitrous amide). The nitro group enhances photolysis efficiency by stabilizing intermediates .
  • Degradation Pathway: Sequential cleavage of the N-nitrosoamine moiety (releasing NO) followed by slower degradation of the 2-nitrobenzyl residue .
N-Cinnamyl-N-methylnitrous Amide
  • Substituents : Cinnamyl (-CH2CH=CHC6H5) and methyl groups.
  • Applications: A regulatory-compliant reference material for nitrosamine analysis in pharmaceuticals. Its bulky cinnamyl group reduces reactivity compared to cyanomethyl derivatives, making it suitable for stability testing .
N-(2-Hydroxyethyl)-N-phenylnitrous Amide
  • Substituents : Hydroxyethyl (-CH2CH2OH) and phenyl groups.
  • Regulatory Status : Listed by Health Canada with an acceptable intake (AI) limit of 1500 ng/day due to its polarity and metabolic pathways .
N-Methyl-N-(4-nitrosophenyl)nitrous Amide
  • Substituents : Methyl and 4-nitrosophenyl groups.

Reactivity and Stability

Compound Key Reactivity Feature Stability Under UV Light
N-(Cyanomethyl)-N-phenylnitrous amide Rapid NO release via photolysis; cyanomethyl group enhances radical formation . Moderate (degrades via two-step pathway)
N-(2-Nitrobenzyl)-N-phenylnitrous amide Faster NO release than benzyl analogs due to nitro group stabilization . Lower (accelerated photolysis)
N-Cinnamyl-N-methylnitrous amide Limited photolytic activity; used as a stable reference standard . High
N-(2-Hydroxyethyl)-N-phenylnitrous amide Polar hydroxyethyl group may reduce photolytic efficiency . Moderate (dependent on solvent)

Toxicity and Regulatory Considerations

Compound Toxicological Profile Regulatory Status
This compound Limited data; potential cyanide release risk . Not yet regulated; research ongoing.
N-Cinnamyl-N-methylnitrous amide Well-characterized; meets USP/EMA standards . Approved for analytical use.
N-(2-Hydroxyethyl)-N-phenylnitrous amide Established AI limit (1500 ng/day) . Monitored in pharmaceuticals.

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